2-(Chloromethyl)-5,6-dimethyl-1h-benzimidazole

Lipophilicity Drug Design Physicochemical Properties

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole (CAS 72998-92-6) is a heterocyclic building block featuring a benzimidazole core with a reactive chloromethyl group at the C-2 position and electron-donating methyl substituents at the C-5 and C-6 positions. With a molecular formula of C10H11ClN2, a molecular weight of 194.66 g/mol, and a computed XLogP3 of 2.6, this compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, chemokine receptor modulators, and anti-infective agents.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 72998-92-6
Cat. No. B3357446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5,6-dimethyl-1h-benzimidazole
CAS72998-92-6
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)CCl
InChIInChI=1S/C10H11ClN2/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13)
InChIKeyUNLOVTKVVHNHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole (CAS 72998-92-6): Core Identity and Procurement Baseline


2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole (CAS 72998-92-6) is a heterocyclic building block featuring a benzimidazole core with a reactive chloromethyl group at the C-2 position and electron-donating methyl substituents at the C-5 and C-6 positions [1]. With a molecular formula of C10H11ClN2, a molecular weight of 194.66 g/mol, and a computed XLogP3 of 2.6, this compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, chemokine receptor modulators, and anti-infective agents [1]. Its National Cancer Institute identifier (NSC103698) further confirms its historical entry into biological screening cascades .

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole: Why In-Class Substitution Is Not Straightforward


Simply replacing 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole with other 2-(chloromethyl)benzimidazole analogs (e.g., the unsubstituted 2-(chloromethyl)-1H-benzimidazole, CAS 4857-04-9) is not a neutral decision. The 5,6-dimethyl substitution pattern introduces meaningful differences in physicochemical properties, such as a higher computed logP (2.6 vs. 2.2) and increased molecular weight [1][2]. These alterations can impact solubility, membrane partitioning, and the electronic environment of the chloromethyl reaction center. In patented synthetic routes, this specific substitution pattern is explicitly required to build the intended pharmacophore, meaning a generic substitution would halt the synthesis or yield an incorrect product [3].

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole (72998-92-6): Quantitative Evidence of Differentiation from Analogs


2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole vs. Unsubstituted Analog: Lipophilicity (LogP) Differentiation

The target compound exhibits a calculated XLogP3 of 2.6, compared to 2.2 for the unsubstituted 2-(chloromethyl)-1H-benzimidazole (CAS 4857-04-9) [1][2]. This indicates a quantifiably higher lipophilicity, which can influence membrane permeability, protein binding, and partition coefficients in multi-phase reaction systems. The difference (0.4 log units) is significant for medicinal chemistry optimization.

Lipophilicity Drug Design Physicochemical Properties

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole: Synthesis Yield Differentiation (Patent Routes)

Patented synthetic routes report yields of 89% for 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole via specific reaction conditions . A separate patent route reports a 53% yield [1]. For the unsubstituted analog 2-(chloromethyl)-1H-benzimidazole, classic Phillips synthesis yields range from 78–86% [2]. The higher-yielding route (89%) offers a potential advantage for scale-up procurement, provided the specific conditions are reproducible in the user's laboratory.

Process Chemistry Synthetic Route Yield Optimization

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole as a Privileged Intermediate: Patent-Driven Evidence of Necessity

In US Patent US6750348B1, assigned to AnorMED, 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole is explicitly listed as a synthetic intermediate for the preparation of heterocyclic compounds that bind chemokine receptors including CXCR4 and CCR5 [1]. The patent's synthetic schemes require the 5,6-dimethyl substitution on the benzimidazole core; the des-methyl analog would not produce the final patented compound. This is a direct structural necessity rather than a preference.

Patent Analysis Medicinal Chemistry Chemokine Receptor

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole: Electrophilic Reactivity Tuning via Remote Electron-Donating Groups

The allylic character of the chloromethyl group in 2-(chloromethyl)benzimidazoles is well-established, with quantitative hydrolysis showing near-complete liberation of chloride ion [1]. The presence of electron-donating methyl groups at positions 5 and 6 is predicted to further modulate this reactivity by increasing electron density in the benzimidazole ring system. This class-level inference suggests that the 5,6-dimethyl analog may exhibit even higher reactivity than the unsubstituted parent towards nucleophilic displacement, though direct comparative rate data are not available in the public domain.

Reactivity Electrophilic Substitution Benzimidazole Chemistry

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole: Inherent Scaffold Linkage to Vitamin B12 Biology

The 5,6-dimethylbenzimidazole moiety is a natural ligand for the cobalt atom in vitamin B12 (cobalamin), a cofactor essential for human metabolism [1][2]. By incorporating this biologically validated scaffold, 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole serves as a direct precursor for generating vitamin B12 mimetics, analogs, and probes. In contrast, the unsubstituted 2-(chloromethyl)-1H-benzimidazole lacks this intrinsic biological recognition feature, making the 5,6-dimethyl variant the necessary choice for any program targeting B12-dependent pathways.

Vitamin B12 Natural Product Mimetics Biological Relevance

2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole (72998-92-6): Evidence-Backed Application Scenarios


CXCR4/CCR5 Antagonist Medicinal Chemistry Programs (HIV, Oncology, Inflammation)

Based on its explicit role as an intermediate in the AnorMED patent (US6750348B1), this compound is the required starting material for synthesizing chemokine receptor antagonists targeting CXCR4 and CCR5 . The 5,6-dimethyl substitution is integral to the pharmacophore; no other 2-chloromethyl benzimidazole analog can replicate the patented structures. This scenario applies to groups developing HIV entry inhibitors, cancer metastasis blockers, or anti-inflammatory agents via chemokine receptor modulation.

Synthesis of Lipophilicity-Optimized Benzimidazole Libraries for CNS or Intracellular Targets

The compound's elevated XLogP3 of 2.6, compared to 2.2 for the unsubstituted analog, makes it the preferred scaffold for parallel library synthesis where increased membrane permeability is desired [1]. This is directly relevant to hit-to-lead campaigns for CNS-penetrant kinase inhibitors, antimalarials targeting the digestive vacuole, or anticancer agents requiring mitochondrial access.

Vitamin B12 Analog and Cobalamin Conjugate Development

Because the 5,6-dimethylbenzimidazole substructure is the natural cobalt ligand in vitamin B12, this compound enables the synthesis of B12-derived conjugates for targeted drug delivery, B12 enzyme inhibitors, and corrinoid chemical biology probes [1]. The unsubstituted 2-chloromethylbenzimidazole cannot fulfill this role, as it lacks the recognition element for B12-binding proteins and transport systems.

Scale-Up Process Chemistry for Heterocyclic Building Blocks

The reported 89% synthetic yield from the Wilson & Hunt route provides a benchmark for process optimization at scale . For procurement specialists evaluating cost-efficiency, this yield ceiling justifies selecting the compound for campaigns where the 5,6-dimethyl substitution is required, as it offers a tangible advantage over the 78–86% yields typical of the unsubstituted comparator [1].

Quote Request

Request a Quote for 2-(Chloromethyl)-5,6-dimethyl-1h-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.